(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indan derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Reduction: The intermediate product undergoes reduction to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(difluoromethoxy)-N-[(1S)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydronaphthalene-2-sulfonamide
- (1S,3S)-1-[2-(difluoromethoxy)phenyl]-3-methylhexan-1-ol
- [(1S)-2-(difluoromethoxy)-1-phenylethyl]urea
Uniqueness
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its specific structural features, such as the indan backbone and the difluoromethoxy group
Properties
CAS No. |
1270293-84-9 |
---|---|
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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